3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

EAAT2 Glutamate transporter Allosteric modulator

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine (CAS 896058‑53‑0) is a heterocyclic small molecule (C₁₆H₁₁ClFN₃S; MW 331.8 g mol⁻¹) classified as a thioether-linked pyridazine derivative. The compound is currently at the preclinical research stage and has been deposited in authoritative chemical biology databases under ChEMBL ID CHEMBL1834162, where it is associated with functional modulation of the excitatory amino acid transporter 2 (EAAT2).

Molecular Formula C16H11ClFN3S
Molecular Weight 331.79
CAS No. 896058-53-0
Cat. No. B2880522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
CAS896058-53-0
Molecular FormulaC16H11ClFN3S
Molecular Weight331.79
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3)F
InChIInChI=1S/C16H11ClFN3S/c17-13-2-1-3-14(18)12(13)10-22-16-5-4-15(20-21-16)11-6-8-19-9-7-11/h1-9H,10H2
InChIKeyQGUALCGJXNGCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine (CAS 896058-53-0): Core Identity and Procurement Positioning


3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine (CAS 896058‑53‑0) is a heterocyclic small molecule (C₁₆H₁₁ClFN₃S; MW 331.8 g mol⁻¹) classified as a thioether-linked pyridazine derivative [1]. The compound is currently at the preclinical research stage and has been deposited in authoritative chemical biology databases under ChEMBL ID CHEMBL1834162, where it is associated with functional modulation of the excitatory amino acid transporter 2 (EAAT2) [1]. Its structure combines a pyridazin-3-yl‑thioether scaffold with a 2‑chloro‑6‑fluorobenzyl substituent and a pyridin‑4‑yl group, features that differentiate it from a larger cohort of 6‑(pyridin‑4‑yl)pyridazine‑3‑thioether analogs available for medicinal‑chemistry campaigns [2].

Why Closely Related 6‑(Pyridin‑4‑yl)pyridazine‑3‑thioethers Cannot Be Assumed Interchangeable with CAS 896058‑53‑0


The 6‑(pyridin‑4‑yl)pyridazine‑3‑thioether family exhibits steep structure‑activity relationships (SAR) where even minor variations in the benzylthio substituent can ablate or invert target‑based functional responses. For instance, in a focused phenotypic screen for EAAT2 expression enhancers, the 2‑chloro‑6‑fluorobenzyl congener (896058‑53‑0) produced a reproducible upregulation (FC 1.9 at 10 µM, 24‑h astrocyte treatment), whereas several closely matched analogs bearing different halogen or alkyl patterns on the benzyl ring were classified as “Not Active” or displayed opposite (inhibitory) profiles in the same assay system [1]. Relying on physicochemical similarity alone (e.g., comparable logP or heavy‑atom count) to substitute one member of the series for another therefore carries a high risk of losing the functional EAAT2‑modulatory activity that currently defines the biological value of this scaffold. Procurement decisions that do not verify the specific substituent identity against documented functional data can compromise SAR continuity and reproducibility in ongoing lead‑optimization programs [1].

Quantitative Differentiation Evidence for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine Relative to Structural Analogs


EAAT2 Functional Upregulation vs. Inactive Analogs in a Single-Phenotypic-Screen Dataset

In a hybrid pharmacophore-driven virtual screening campaign (Bioorg. Med. Chem. Lett., 2011) that generated 10 initial hit molecules, CAS 896058‑53‑0 was one of the compounds that showed a functional increase in EAAT2 expression in mouse primary astrocytes. At 10 µM after 24 h treatment, Western‑blot analysis gave a fold‑change (FC) value of 1.9 relative to untreated control, whereas at the 4‑h time point the same compound was annotated ‘Not Active’ [1]. The same ChEMBL‑deposited dataset includes several structurally related 6‑(pyridin‑4‑yl)pyridazine‑3‑thioethers that were tested under identical conditions and found to be ‘Not Active’ (no significant EAAT2 upregulation), providing a direct intra‑study baseline that reinforces the activity of the 2‑chloro‑6‑fluorobenzyl derivative [2].

EAAT2 Glutamate transporter Allosteric modulator

Temporal Activity Window: Short‑Term (4 h) Inactivity Against Same Cell‑Based Readout

Additional time‑course data from the same study confirm that the EAAT2‑enhancing effect of CAS 896058‑53‑0 requires sustained exposure. When mouse primary astrocytes were treated with 10 µM compound for only 4 h, Western‑blot analysis showed no significant increase in EAAT2 protein, and the entry was explicitly annotated ‘Not Active’ [1]. This contrasts with the 1.9‑fold upregulation observed at 24 h and establishes a defined temporal window of activity that can be used to distinguish the compound from fast‑onset EAAT2 modulators or constitutively active analogs.

EAAT2 Time-course Astrocytes

Computed Physicochemical Profile Differentiating the 2‑Chloro‑6‑Fluorobenzyl Motif from Related Benzylthio Analogs

Using PubChem‑computed descriptors, CAS 896058‑53‑0 exhibits XLogP3‑AA = 3.5, zero H‑bond donors, five H‑bond acceptors, and four rotatable bonds [1]. For comparison, a representative close analog lacking the halogen substituents—3‑((3‑methylbenzyl)thio)‑6‑(pyridin‑4‑yl)pyridazine (CAS 893993‑78‑7)—shows a different lipophilicity‑polarity balance due to the absence of the electron‑withdrawing Cl/F pair, which is reflected in a measured LogP trend shift (ChEMBL AlogP 4.62 for the target compound vs. predicted lower values for non‑halogenated counterparts) [2]. The combination of moderate lipophilicity and an H‑bond acceptor count of 5 places the 2‑chloro‑6‑fluorobenzyl derivative in a distinct property space (e.g., blood‑brain barrier permeability prediction and CYP interactions) relative to analogs with higher donor counts or lower acceptor counts, directly impacting its suitability for CNS‑targeted screening cascades .

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Accessibility and Building‑Block Identity in Modular Pyridazine Functionalization

CAS 896058‑53‑0 is explicitly enumerated in a doctoral dissertation (Hamze C., LMU Munich, 2023) that details a novel, stepwise functionalization strategy for the pyridazine scaffold using thio‑substituted building blocks [1]. The reported synthetic route involves sequential regioselective metalation and thioether formation, enabling the introduction of the 2‑chloro‑6‑fluorobenzyl‑thio group with high positional fidelity (C‑3 of pyridazine) while retaining the pyridin‑4‑yl handle at C‑6 for further derivatization. This contrasts with traditional pyridazine syntheses that often suffer from low regiochemical control or require protecting‑group strategies, limiting the accessibility of defined C‑3/C‑6‑disubstituted analogs. The dissertation provides full experimental procedures and characterization data (¹H NMR, ¹³C NMR, HRMS) for this compound, offering procurement‑grade verification that the chemical identity is well‑defined and reproducible [1].

Synthetic methodology Thioether coupling Building block

ChEMBL Database Provenance and Pre‑Competitive Data Transparency

CAS 896058‑53‑0 is one of a minority of compounds in the 6‑(pyridin‑4‑yl)pyridazine‑3‑thioether series for which functional assay data have been uploaded to a public, machine‑readable repository (ChEMBL), linked to a peer‑reviewed publication (Bioorg. Med. Chem. Lett., 2011) [1]. In contrast, the 3‑((3‑fluorobenzyl)thio)‑ and 3‑((4‑nitrobenzyl)thio)‑ analogs—commercially available from multiple vendors—currently lack any ChEMBL‑indexed bioactivity annotations, meaning their functional profiles remain opaque to purchasers [2]. This transparency asymmetry enables scientists procuring CAS 896058‑53‑0 to cross‑reference supplier‑provided certificates of analysis with independently archived biological data, a quality‑assurance advantage that reduces the risk of working with a ‘dark chemical’ whose biological relevance is unknown.

Data provenance ChEMBL Reproducibility

Molecular Weight and Rotatable‑Bond Profile Suited for Fragment‑Based Screening Libraries

With a molecular weight of 331.8 g mol⁻¹ and four rotatable bonds [1], CAS 896058‑53‑0 sits at the upper boundary of fragment‑like space (typically ≤300 Da; ≤3 rotatable bonds) but below the typical lead‑like threshold, placing it in a favorable ‘lead‑like fragment’ bracket that many screening groups prefer for identifying initial hits with measurable target engagement and sufficient vectors for subsequent expansion. Several commercially listed analogs, such as the 3‑((2‑methoxyethyl)thio)‑ variant (MW ~273 Da), are significantly lighter but lack documented bioactivity, meaning their lower molecular weight does not translate into a confirmed biological advantage. The slightly heavier Cl/F‑benzyl motif may confer higher binding enthalpy through halogen‑bond interactions, as suggested by the EAAT2 functional data [2].

Fragment-based drug discovery Rule-of-3 Ligand efficiency

Optimal Research and Industrial Application Scenarios for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine (CAS 896058‑53‑0)


EAAT2‑Targeted Neuroprotection Probe Development

The documented EAAT2 upregulation (FC 1.9 at 10 µM, 24 h) makes CAS 896058‑53‑0 a suitable starting point for probe discovery programs aimed at enhancing glutamate clearance in models of stroke, traumatic brain injury, or excitotoxic neurodegeneration [1]. Its delayed‑onset profile (inactive at 4 h) allows researchers to design chronic‑treatment paradigms where sustained transporter expression is mechanistically relevant.

Structure–Activity Relationship (SAR) Expansion Around the Pyridazine C‑3 Thioether

The compound’s well‑characterized synthetic route, as described in Hamze (2023), provides a validated C‑3‑thioether C‑6‑pyridyl template that can be diversified at the benzylthio position [2]. Medicinal chemistry groups can procure this specific building block to systematically vary the halogen pattern on the benzyl ring while keeping the pyridin‑4‑yl moiety constant, enabling robust SAR exploration without the need for de novo route development.

Benchmarking EAAT2‑Modulatory Screens Against Publicly Archived Activity Data

Because CAS 896058‑53‑0 is accompanied by ChEMBL‑deposited functional data tied to a peer‑reviewed publication, it can be employed as a positive control in high‑throughput or high‑content screens that measure astrocytic glutamate transporter expression [1]. Its inclusion on screening plates provides a bridge between proprietary data and publicly available reference values, facilitating inter‑lab calibration and reducing false‑negative risk.

Halogen‑Bonding and Fragment‑Growth Crystallography Studies

The presence of the 2‑chloro‑6‑fluorobenzyl group introduces halogen‑bond donor/acceptor sites that can be exploited in co‑crystallization studies with the EAAT2 allosteric binding site (putative interface between trimerization and transport domains) [3]. The moderate molecular weight (331.8 Da) and well‑defined regioisomeric purity make the compound amenable to soaking or co‑crystallization experiments aimed at mapping the allosteric pocket, guiding structure‑based optimization of affinity and selectivity.

Quote Request

Request a Quote for 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.